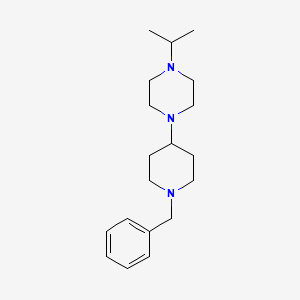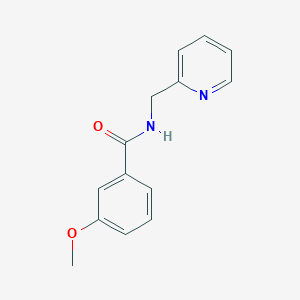![molecular formula C15H14N2O3S B5786738 N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide, also known as MATC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Applications De Recherche Scientifique
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been extensively studied for its potential applications in various fields of science. In medicine, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. In agriculture, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been studied for its potential as a plant growth regulator and as a means to control plant diseases. In material science, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been investigated for its potential as a building block for the synthesis of functional materials.
Mécanisme D'action
The mechanism of action of N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide is not fully understood, but it is believed to be related to its ability to interact with various cellular targets, including enzymes and proteins. N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the inflammatory response. N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has also been shown to interact with various proteins, including tubulin, which is involved in cell division.
Biochemical and Physiological Effects:
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been shown to exhibit various biochemical and physiological effects, depending on the target system. In cancer cells, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been shown to reduce the production of inflammatory cytokines, leading to the suppression of inflammation. In plants, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been shown to regulate various physiological processes, including seed germination, root growth, and flowering.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad range of potential applications. However, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide also has some limitations, including its relatively low solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several future directions for the study of N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide. In medicine, further research is needed to elucidate the mechanism of action of N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide and to optimize its anticancer and anti-inflammatory activities. In agriculture, further research is needed to assess the efficacy and safety of N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide as a plant growth regulator and as a means to control plant diseases. In material science, further research is needed to explore the potential of N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide as a building block for the synthesis of functional materials.
Méthodes De Synthèse
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide can be synthesized through a simple one-pot reaction between 2-thiophenecarbohydrazide and 2-methoxyphenylacrylic acid under basic conditions. The reaction yields a yellow solid that can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, including NMR, IR, and mass spectrometry.
Propriétés
IUPAC Name |
N'-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-12-6-3-2-5-11(12)8-9-14(18)16-17-15(19)13-7-4-10-21-13/h2-10H,1H3,(H,16,18)(H,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNXUAMHYPROCV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)






![N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)

